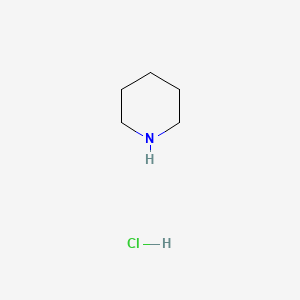

Hexahydropyridine hydrochloride

Description

Properties

CAS No. |

6091-44-7 |

|---|---|

Molecular Formula |

C5H12ClN |

Molecular Weight |

121.61 g/mol |

IUPAC Name |

piperidin-1-ium chloride |

InChI |

InChI=1S/C5H11N.ClH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H |

InChI Key |

VEIWYFRREFUNRC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNCC1.Cl |

Other CAS No. |

6091-44-7 |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Foundational Scaffold: A Technical History of Piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine, a simple six-membered nitrogenous heterocycle, represents one of the most ubiquitous and versatile scaffolds in modern medicinal chemistry and organic synthesis. Its journey from a pungent isolate of black pepper to a cornerstone of blockbuster pharmaceuticals is a testament to over 170 years of chemical exploration. This technical guide provides an in-depth history of the discovery of piperidine and the subsequent development and significance of its hydrochloride salt. We will delve into the foundational synthetic methodologies that enabled its widespread use, offering detailed protocols for key historical preparations. Furthermore, this guide will explore the physicochemical properties of piperidine hydrochloride and its pivotal role as a building block in the synthesis of complex molecules, underscoring its enduring importance in drug discovery and development.

From Spice to Substance: The Discovery of the Piperidine Ring

The story of piperidine is intrinsically linked to the pungent alkaloid that gives black pepper its characteristic heat: piperine. In 1819, Hans Christian Ørsted first isolated piperine from the fruits of Piper nigrum.[1] However, it was not until the mid-19th century that the underlying heterocyclic core of this spicy compound was unveiled.

In 1850, the Scottish chemist Thomas Anderson, and independently in 1852, the French chemist Auguste Cahours, reported the isolation of a new organic base.[2] Both chemists obtained this substance by reacting piperine with nitric acid.[2] Cahours is credited with naming the new compound "piperidine," a clear homage to its origin from piperine.[2] This discovery marked the formal entry of the piperidine scaffold into the lexicon of organic chemistry.

The piperidine structural motif was subsequently identified in numerous other natural alkaloids, cementing its significance in the chemistry of natural products. Notable examples include the fire ant toxin solenopsin, the nicotine analog anabasine from tree tobacco (Nicotiana glauca), lobeline from Indian tobacco, and the infamous toxic alkaloid coniine from poison hemlock, the substance used in the execution of Socrates.[2]

The Advent of Piperidine Hydrochloride: A Salt of Significance

In the nascent field of 19th-century organic chemistry, the handling and purification of liquid, often volatile and foul-smelling, amines like piperidine posed a significant challenge. The common practice for purifying and characterizing such basic compounds was their conversion into crystalline salts through reaction with strong mineral acids. This process not only yielded stable, solid materials that were easier to handle and purify by recrystallization but also provided a means for their characterization.

While a definitive "discovery" paper for piperidine hydrochloride is not readily apparent in the historical literature, its preparation would have been a logical and immediate consequence of the isolation of piperidine base. The established principles of acid-base chemistry and the prevailing techniques for alkaloid purification in the mid-19th century strongly suggest that Anderson, Cahours, and their contemporaries would have prepared the hydrochloride salt as a standard method of isolation and characterization. The formation of a stable, crystalline salt would have been a crucial step in confirming the basic nature of piperidine and determining its elemental composition.

The utility of piperidine hydrochloride extends beyond simple purification. Its solid, non-volatile nature makes it a more convenient and less hazardous reagent for many synthetic applications compared to the free base.

Foundational Syntheses of Piperidine and its Hydrochloride Salt

The initial isolation from a natural product provided only small quantities of piperidine. The development of synthetic routes was crucial for enabling its broader study and application.

The Ladenburg Reduction: A Landmark Synthesis from Pyridine

A pivotal moment in piperidine chemistry came in the late 19th century with the work of Albert Ladenburg. He was instrumental in elucidating the structure of many alkaloids, including coniine, the first alkaloid to be synthesized in 1886.[3] A key step in his synthetic efforts was the reduction of pyridine to piperidine. Ladenburg's method, often referred to as the Ladenburg reduction, involved the reduction of pyridine using sodium metal in absolute ethanol. This became a classical and widely adopted method for the preparation of piperidine for many decades.[4][5]

This protocol is based on the classical method for the reduction of pyridine to piperidine using sodium in ethanol.

Materials:

-

Pyridine (anhydrous)

-

Absolute Ethanol

-

Sodium metal, cut into small pieces

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium hydroxide (pellets or concentrated solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, place a solution of anhydrous pyridine in absolute ethanol. The flask should be of sufficient size to accommodate the vigorous reaction and subsequent workup.

-

Sodium Addition: Carefully add small pieces of sodium metal through the condenser into the gently refluxing ethanol solution of pyridine. The addition should be controlled to maintain a manageable rate of reaction, as the reaction is highly exothermic and produces hydrogen gas.

-

Reaction Completion: Continue the addition of sodium until the reaction subsides. The total amount of sodium required is in stoichiometric excess.

-

Neutralization and Isolation of Piperidine Hydrochloride: After the reaction is complete and all the sodium has reacted, cool the reaction mixture. Cautiously add concentrated hydrochloric acid to neutralize the sodium ethoxide and protonate the piperidine, forming piperidine hydrochloride.

-

Solvent Removal: Remove the ethanol by distillation.

-

Purification of Piperidine Hydrochloride: The resulting residue contains piperidine hydrochloride and sodium chloride. Extract the piperidine hydrochloride with hot ethanol, in which it is soluble, leaving behind the insoluble sodium chloride.

-

Crystallization: Cool the ethanolic solution to crystallize the piperidine hydrochloride. The crystals can be collected by filtration and washed with cold diethyl ether.

-

Liberation of Piperidine (Optional): To obtain the free base, the purified piperidine hydrochloride is dissolved in water and treated with a strong base, such as sodium hydroxide, until the solution is strongly alkaline. The liberated piperidine can then be extracted with an organic solvent like diethyl ether, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by distillation.

Causality Behind Experimental Choices:

-

Absolute Ethanol: The use of anhydrous ethanol is critical as any water present would react violently with the sodium metal, reducing the yield and posing a safety hazard.

-

Controlled Addition of Sodium: The reaction of sodium with ethanol is highly exothermic. Slow, controlled addition prevents the reaction from becoming too vigorous and potentially running out of control.

-

Formation of Hydrochloride Salt: Converting the piperidine to its hydrochloride salt facilitates its separation from the reaction mixture and allows for purification by crystallization, a more effective method for removing impurities than distillation of the liquid amine.

Catalytic Hydrogenation of Pyridine

With the advent of catalytic hydrogenation in the early 20th century, a more efficient and industrially scalable method for the synthesis of piperidine emerged. This process involves the reduction of pyridine with hydrogen gas in the presence of a metal catalyst. While early attempts using nickel catalysts sometimes led to ring-opening to form amyl-amine, the development of more refined catalysts and reaction conditions, such as using platinum or rhodium, allowed for the high-yield synthesis of piperidine.[6][7][8]

This protocol describes a general procedure for the catalytic hydrogenation of pyridine to piperidine.

Materials:

-

Pyridine

-

Solvent (e.g., ethanol, acetic acid)

-

Hydrogenation catalyst (e.g., Platinum(IV) oxide (Adams' catalyst), Palladium on carbon, Rhodium on alumina)

-

Hydrogen gas source

-

High-pressure reactor (autoclave)

-

Hydrochloric acid (concentrated or as a solution in an organic solvent)

Procedure:

-

Reactor Charging: In the vessel of a high-pressure reactor, dissolve pyridine in a suitable solvent. Add the hydrogenation catalyst.

-

Hydrogenation: Seal the reactor and purge it with an inert gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure and heat to the appropriate temperature. The reaction is typically stirred or agitated to ensure good contact between the reactants and the catalyst.

-

Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen.

-

Work-up: Once the reaction is complete, cool the reactor, and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture to remove the catalyst.

-

Isolation of Piperidine Hydrochloride: To the filtrate, add hydrochloric acid to precipitate the piperidine as its hydrochloride salt. The salt can then be collected by filtration and purified by recrystallization.

Causality Behind Experimental Choices:

-

High-Pressure Reactor: The hydrogenation of the aromatic pyridine ring requires high pressures of hydrogen gas to proceed at a reasonable rate.

-

Catalyst Choice: Different catalysts exhibit varying activities and selectivities. Platinum and rhodium catalysts are often preferred for their high efficiency in reducing the pyridine ring without causing side reactions.

-

Solvent: The choice of solvent can influence the reaction rate and selectivity. Acidic solvents like acetic acid can protonate the pyridine nitrogen, which can sometimes facilitate reduction.[7]

Electrolytic Reduction of Pyridine

Another historical method for the synthesis of piperidine is the electrolytic reduction of pyridine. The earliest examples of this approach date back to the late 19th century.[9] This method involves the reduction of pyridine in an acidic solution at a lead cathode.[9][10]

Sources

- 1. von Braun reaction - Wikipedia [en.wikipedia.org]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Sciencemadness Discussion Board - pyridine reduction - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. US1975843A - Purification and hydrogenation of pyridines - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. benchchem.com [benchchem.com]

- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US1947732A - Production of piperidine - Google Patents [patents.google.com]

Synthesis of hexahydropyridine hydrochloride mechanism

An In-depth Technical Guide to the Synthesis of Hexahydropyridine Hydrochloride

Abstract

Hexahydropyridine, known systematically as piperidine, is a foundational saturated heterocycle in modern medicinal chemistry and the pharmaceutical industry.[1][2] Its hydrochloride salt is a common, stable form used in drug development and synthesis. This guide provides an in-depth exploration of the primary industrial synthesis of piperidine hydrochloride via the catalytic hydrogenation of pyridine. We will dissect the mechanistic underpinnings of this transformation, analyze the critical process parameters, and provide field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, offering researchers and drug development professionals a robust framework for understanding and implementing this pivotal synthesis.

Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast number of pharmaceuticals and natural products.[2] Its prevalence is due to its ability to impart favorable physicochemical properties, such as aqueous solubility and bioavailability, while serving as a versatile scaffold for introducing diverse functionalities. The conversion of piperidine base into its hydrochloride salt enhances its stability, crystallinity, and handling properties, making it an ideal form for storage and subsequent synthetic manipulations.

The most atom-economical and direct route to piperidine is the catalytic hydrogenation of pyridine, a readily available feedstock.[2][3] This process, while conceptually simple, involves overcoming the aromatic stabilization of the pyridine ring and presents unique challenges, including the potential for catalyst poisoning.[2]

The Core Mechanism: Catalytic Hydrogenation of Pyridine

The transformation of aromatic pyridine to saturated piperidine involves the addition of three equivalents of hydrogen gas (H₂) across the ring, a reaction with a significant energy of hydrogenation (approx. 193.8 kJ/mol).[4] This process is not spontaneous and requires a potent catalytic system to proceed efficiently.

The Challenge of Aromaticity and Catalyst Interaction

The primary hurdle is the inherent stability of the pyridine ring's aromatic system. High temperatures and pressures are often necessary to provide the activation energy needed for the reaction to proceed.[2] A second critical challenge is the interaction of the nitrogen atom's lone pair of electrons with the metal catalyst. Both the pyridine starting material and the piperidine product are Lewis bases and can coordinate to the active sites of the metal catalyst, leading to inhibition or "poisoning."[2]

To mitigate this, the hydrogenation is frequently conducted in the presence of an acid. Protonation of the pyridine nitrogen to form a pyridinium salt withdraws electron density from the ring and prevents the lone pair from binding to the catalyst, thereby facilitating the reduction.[2][5]

The Hydrogenation Pathway

The reduction of pyridine on a heterogeneous catalyst surface is understood to proceed via a stepwise mechanism, consistent with the Langmuir-Hinshelwood model for surface-catalyzed reactions.[6]

-

Adsorption: Both pyridine and hydrogen molecules adsorb onto the surface of the metal catalyst.

-

Hydrogen Dissociation: The H-H bond in H₂ is cleaved, and individual hydrogen atoms bind to the catalyst surface.

-

Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed pyridine ring. This process is believed to occur through partially hydrogenated intermediates such as dihydropyridine and tetrahydropyridine.[4][6]

-

Desorption: Once fully saturated, the piperidine molecule desorbs from the catalyst surface, freeing the active site for the next cycle.

The following diagram illustrates the generalized mechanistic pathway.

Caption: Generalized mechanism for the catalytic hydrogenation of pyridine.

Catalyst Systems and Process Optimization

The choice of catalyst is paramount to achieving high yield and selectivity. Both heterogeneous and homogeneous catalysts are employed, though heterogeneous systems are favored in industrial settings for their ease of separation and recyclability.[2]

Comparative Analysis of Catalytic Systems

The performance of various catalysts depends heavily on the reaction conditions. Precious metal catalysts are highly effective, with rhodium, palladium, and platinum being common choices.

| Catalyst System | Typical Temperature (°C) | Typical Pressure (bar H₂) | Key Advantages & Insights | References |

| Palladium on Carbon (Pd/C) | 25 - 100 | 5 - 50 | Widely used and cost-effective. Performance is significantly enhanced by acidic additives (e.g., HCl, AcOH) which protonate the pyridine ring, accelerating reduction and preventing catalyst poisoning. | [2] |

| Rhodium (e.g., Rh/C, Rh₂O₃) | 20 - 60 | 1 - 10 | Highly active under mild conditions, often not requiring acidic promoters. Shows excellent functional group tolerance for the synthesis of complex substituted piperidines. | [2][5][7] |

| Platinum (e.g., PtO₂) | 20 - 80 | 3 - 100 | A robust and highly active catalyst. Can sometimes lead to over-reduction or ring-opening under harsh conditions. | |

| Molybdenum Disulfide (MoS₂) | 150 - 250 | 100 - 200 | A non-precious metal catalyst used in large-scale industrial production. Requires higher temperatures and pressures but is resistant to sulfur poisoning. | [3] |

| Nickel (e.g., Raney Ni) | 170 - 200 | 100 - 200 | A cost-effective catalyst for industrial applications, though it requires harsh conditions and may have lower selectivity compared to precious metals. |

Synthesis of this compound: A Validated Protocol

This section provides a detailed, step-by-step methodology for the synthesis of piperidine, followed by its conversion to the hydrochloride salt. This protocol is designed as a self-validating system, from reaction execution to final product isolation and purification.

Part A: Catalytic Hydrogenation of Pyridine

This protocol utilizes a standard Palladium on Carbon (Pd/C) catalyst under acidic conditions, a common and reliable laboratory-scale method.

Materials:

-

Pyridine

-

10% Palladium on Carbon (50% wet)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen Gas (H₂)

-

Nitrogen Gas (N₂)

-

High-Pressure Reactor (e.g., Parr Shaker)

Procedure:

-

Reactor Charging: To a clean, dry high-pressure reactor vessel, add pyridine (1.0 eq).

-

Catalyst and Solvent Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (0.5 - 2 mol%). Add methanol as the solvent (approx. 5-10 mL per gram of pyridine).

-

Acidification: Slowly add concentrated HCl (1.05 eq) to the stirred mixture. An exotherm may be observed as the pyridinium hydrochloride salt forms.

-

System Purge: Seal the reactor. Purge the vessel 3-5 times with nitrogen gas to remove all oxygen, followed by 3-5 purges with hydrogen gas.

-

Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar). Begin stirring and heat the reaction to the target temperature (e.g., 40-60°C).

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when H₂ uptake ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the system with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol. Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. Quench the filter cake carefully with water.

Part B: Isolation and Formation of the Hydrochloride Salt

-

Solvent Removal: Concentrate the filtrate from Part A under reduced pressure to remove the methanol. The residue will contain piperidine hydrochloride, possibly with some excess HCl.

-

Crystallization: Dissolve the crude residue in a minimal amount of hot isopropanol or ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystalline piperidine hydrochloride by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold diethyl ether or pentane to remove any non-polar impurities.

-

Drying: Dry the product under vacuum to yield pure this compound as a white crystalline solid.

The following diagram outlines the complete experimental workflow.

Caption: Experimental workflow for the synthesis of piperidine hydrochloride.

Conclusion

The synthesis of this compound via the catalytic hydrogenation of pyridine is a cornerstone reaction in the synthesis of pharmaceuticals. A deep understanding of the reaction mechanism, particularly the challenges posed by pyridine's aromaticity and Lewis basicity, is crucial for process optimization. By selecting the appropriate catalyst system—often a precious metal like palladium or rhodium—and carefully controlling reaction parameters such as pressure, temperature, and acidity, researchers can achieve high yields of this vital synthetic building block. The protocols and insights provided in this guide offer a comprehensive framework for the successful and efficient execution of this synthesis in a research and development setting.

References

-

Various Authors. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central. [Link]

-

Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. [Link]

-

Organic Chemistry Portal. (n.d.). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. [Link]

-

Canadian Science Publishing. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.

-

Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]

-

ACS Publications. (2000). Partial Reduction of Electron-Deficient Pyridines. [Link]

-

NIH. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC. [Link]

-

Nature. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

-

University of Liverpool IT Services. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

- Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

-

DTIC. (1992). Piperidine Synthesis. [Link]

-

Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

Introduction: The Analytical Imperative for Hexahydropyridine Hydrochloride

An In-depth Technical Guide to the Spectroscopic Analysis of Hexahydropyridine Hydrochloride

Hexahydropyridine, more commonly known as piperidine, is a foundational saturated heterocycle that serves as a structural cornerstone for a vast array of pharmaceuticals, alkaloids, and specialized chemicals.[1][2] Its hydrochloride salt, this compound (or piperidine hydrochloride), is a stable, crystalline solid that is frequently used as a starting material or intermediate in drug development and organic synthesis.[2][3] The transformation from the free base to the hydrochloride salt profoundly alters its physical and chemical properties, including its spectroscopic signature.

For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of this compound are paramount for ensuring reaction success, purity, and regulatory compliance. Spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are the principal tools for achieving this. This guide provides an in-depth exploration of the spectroscopic data of this compound, moving beyond a simple presentation of data to explain the causality behind experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, NMR confirms the integrity of the six-membered ring and reveals the electronic effects of protonating the nitrogen atom.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent is the most critical decision in preparing an NMR sample of an amine salt. This compound is highly polar and soluble in water and some polar organic solvents.[2][3] Deuterated water (D₂O) is a common choice; however, it will cause the acidic N-H protons to exchange with deuterium, rendering them invisible in the ¹H NMR spectrum. To observe these protons, a polar aprotic solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is preferable. The protonation of the piperidine nitrogen to form the piperidinium ion causes a significant downfield shift for adjacent protons and carbons due to the inductive effect of the positive charge.[4]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth correctly.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Workflow for NMR Sample Preparation

Caption: Workflow for NMR sample preparation and data acquisition.

Data Presentation: Expected NMR Chemical Shifts

The protonation at the nitrogen atom breaks the molecule's perfect symmetry, leading to distinct signals for the axial and equatorial protons, although rapid chair-flipping at room temperature may average these signals. The following tables summarize the expected chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Position | Predicted Chemical Shift (δ) ppm (in D₂O) | Multiplicity | Integration | Notes |

|---|---|---|---|---|---|

| H-2, H-6 | α (alpha) to N⁺ | ~3.2 - 3.4 | Multiplet (m) | 4H | Significantly deshielded by the adjacent positively charged nitrogen. |

| H-3, H-5 | β (beta) to N⁺ | ~1.8 - 2.0 | Multiplet (m) | 4H | Less affected by the nitrogen charge compared to α-protons. |

| H-4 | γ (gamma) to N⁺ | ~1.6 - 1.8 | Multiplet (m) | 2H | Least deshielded protons on the carbon backbone. |

| N-H | On Nitrogen | Variable (DMSO-d₆) | Broad Singlet (br s) | 2H | Position is concentration and solvent dependent; exchanges in D₂O. |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbons | Position | Predicted Chemical Shift (δ) ppm (in D₂O) | Notes |

|---|---|---|---|

| C-2, C-6 | α (alpha) to N⁺ | ~45 - 47 | Downfield shift due to the inductive effect of the N⁺ atom.[5] |

| C-3, C-5 | β (beta) to N⁺ | ~23 - 25 |

| C-4 | γ (gamma) to N⁺ | ~21 - 23 | |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of specific functional groups. For this compound, the most informative region of the spectrum is where the N-H⁺ stretches appear, which is distinctly different from the N-H stretch in the free base.

Expertise & Experience: The Rationale Behind IR Sample Preparation

As a solid, this compound cannot be analyzed directly by transmission IR. It must be dispersed in an IR-transparent matrix. The two most common methods are the potassium bromide (KBr) pellet and the Nujol mull.

-

KBr Pellet Method: This technique involves finely grinding the sample with dry KBr powder and pressing it into a transparent pellet.[6] It provides a high-quality spectrum across the entire mid-IR range. The primary consideration is ensuring the KBr is completely dry, as water shows a broad absorption around 3400 cm⁻¹ and a sharp bend at 1640 cm⁻¹, which can obscure sample peaks.

-

Nujol Mull: In this method, the solid is ground with a few drops of Nujol (a mineral oil) to create a paste, which is then spread between two salt plates.[7] This is a faster method but has the disadvantage that the Nujol itself has C-H stretching and bending absorptions (~2920, 2850, 1460, 1375 cm⁻¹) which will obscure parts of the spectrum.

For a comprehensive, interference-free spectrum, the KBr pellet method is superior.

Experimental Protocol: KBr Pellet Method for FTIR Analysis

-

Preparation: Gently grind ~1-2 mg of this compound with ~100-150 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle until a fine, homogenous powder is formed.

-

Pellet Formation: Transfer a portion of the mixture to a pellet-pressing die.

-

Pressing: Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument software will automatically ratio the sample to the background to produce the final absorbance or transmittance spectrum.

Workflow for KBr Pellet Preparation

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of this compound is dominated by absorptions from the ammonium (N-H⁺) group and the alkyl (C-H) portions of the ring.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| ~2700 - 3100 | N-H⁺ Stretch | Strong, Broad | This very broad and complex absorption is the hallmark of an amine salt.[8][9] |

| ~2850 - 3000 | C-H Stretch | Medium-Strong | Aliphatic C-H stretching from the CH₂ groups of the ring. |

| ~1570 - 1610 | N-H⁺ Bend | Medium | Asymmetric bending of the secondary ammonium group. |

| ~1440 - 1470 | C-H Bend (Scissoring) | Medium | Bending vibration of the CH₂ groups in the ring. |

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. The choice of ionization method is crucial for analyzing a pre-charged, non-volatile salt like this compound.

Expertise & Experience: Selecting the Right Ionization Technique

-

Hard Ionization (e.g., Electron Impact - EI): EI involves bombarding the sample with high-energy electrons.[10] This technique requires the sample to be volatile and thermally stable. It is unsuitable for this compound, which would decompose upon heating before it could vaporize. EI would be appropriate for the free base, piperidine.[11][12]

-

Soft Ionization (e.g., Electrospray Ionization - ESI): ESI is an ideal technique for polar, non-volatile, and pre-charged molecules.[10][13] The sample is dissolved in a polar solvent and sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge is transferred to the analyte, which is already an ion in solution (the piperidinium cation). This method gently transfers the ion from the solution phase to the gas phase for analysis with minimal fragmentation.[14]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Infusion: The solution is infused directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: The analysis is performed in positive ion mode, as the analyte is a cation. The ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized to maximize the signal of the ion of interest.

-

Mass Analysis: The mass analyzer scans a relevant m/z range (e.g., 50-200 amu) to detect the piperidinium cation.

Workflow for ESI-Mass Spectrometry

Caption: Conceptual workflow for Electrospray Ionization Mass Spectrometry.

Data Presentation: Expected Mass Spectrum

The mass spectrum will show the mass-to-charge ratio (m/z) of the cationic portion of the salt. The chloride counter-ion is not observed in positive mode ESI-MS.

Table 4: Expected Ions in the ESI-MS of this compound

| Ion | Formula | Calculated m/z | Notes |

|---|

| Piperidinium Cation | [C₅H₁₂N]⁺ | 86.1121 | This is the protonated molecule [M+H]⁺ of the free base (piperidine, MW = 85.15 g/mol ). It will be the base peak in the spectrum. |

Integrated Analysis: A Triad of Corroborating Evidence

No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build an unassailable structural confirmation.

The diagram below illustrates how these three core techniques provide complementary information, leading to the definitive identification of this compound.

Caption: Integrated approach for structural confirmation.

By combining the precise carbon-hydrogen mapping from NMR, the functional group identification from IR, and the molecular weight verification from MS, a researcher can confidently confirm the identity, structure, and integrity of this compound, meeting the rigorous standards of modern chemical and pharmaceutical development.

References

-

National Institute of Standards and Technology. (n.d.). Piperidine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Scribd. (n.d.). FT-IR Spectroscopy Sample Prep Methods. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra. Retrieved from [Link]

-

UNH Chem. (2017, April 22). Loading a Sample on Salt Plates for IR [Video]. YouTube. Retrieved from [Link]

-

Merck Index. (n.d.). Piperidine. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine, hydrochloride (1:1). Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Retrieved from [Link]

-

University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine [drugfuture.com]

- 4. benchchem.com [benchchem.com]

- 5. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 6. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 7. scribd.com [scribd.com]

- 8. Piperidine hydrochloride [webbook.nist.gov]

- 9. Piperidine hydrochloride(6091-44-7) IR Spectrum [chemicalbook.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Piperidine [webbook.nist.gov]

- 12. Piperidine [webbook.nist.gov]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 14. as.uky.edu [as.uky.edu]

An In-depth Technical Guide to the Solubility of Hexahydropyridine Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of hexahydropyridine hydrochloride, more commonly known as piperidine hydrochloride, in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers a qualitative and partially quantitative solubility profile, and provides a detailed experimental protocol for precise solubility determination.

Introduction: The Significance of Piperidine Hydrochloride in Research and Development

Piperidine hydrochloride (C₅H₁₁N·HCl) is the hydrochloride salt of the heterocyclic amine piperidine. It serves as a crucial building block and reagent in the synthesis of a multitude of pharmaceutical compounds and specialty chemicals. Its utility in these synthetic processes is profoundly influenced by its solubility in different reaction media. A thorough understanding of its solubility characteristics is therefore paramount for process optimization, reaction kinetics control, and product purification.

This guide aims to equip the scientific community with the necessary knowledge to effectively utilize piperidine hydrochloride in various solvent systems. We will explore the physicochemical principles governing its dissolution and provide practical methodologies for its quantitative assessment.

Theoretical Framework: Understanding the Solubility of an Amine Salt

The solubility of piperidine hydrochloride, an ionic compound, in organic solvents is governed by the principle of "like dissolves like." The dissolution process involves the disruption of the crystal lattice of the salt and the subsequent solvation of the resulting piperidinium (C₅H₁₁NH⁺) and chloride (Cl⁻) ions by the solvent molecules. The interplay of several factors dictates the extent to which this occurs.

Key Physicochemical Drivers of Solubility:

-

Solvent Polarity: As an ionic salt, piperidine hydrochloride exhibits a strong dipole moment. It is most readily dissolved in polar solvents that can effectively solvate the charged ions. Polar protic solvents, such as alcohols, are particularly effective as they can form hydrogen bonds with both the piperidinium cation and the chloride anion.

-

Dielectric Constant: Solvents with a high dielectric constant are better able to insulate the separated ions from each other, thereby reducing the electrostatic forces that would otherwise favor the crystalline state.

-

Lattice Energy: The strength of the ionic bonds within the piperidine hydrochloride crystal lattice must be overcome by the energy released during the solvation of the ions. A high lattice energy can significantly hinder solubility, even in polar solvents.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature. This is because the added thermal energy helps to overcome the lattice energy of the solid. However, the exact temperature dependence is specific to the solute-solvent system.

The interplay of these factors explains why piperidine hydrochloride is highly soluble in polar protic solvents like water and alcohols, but sparingly soluble or insoluble in non-polar aprotic solvents such as hexane and toluene.

Solubility Profile of Piperidine Hydrochloride

Table 1: Solubility of Piperidine Hydrochloride in Various Solvents

| Solvent Category | Solvent | Formula | Polarity | Solubility |

| Polar Protic | Water | H₂O | Very High | >1500 g/L (at 20°C)[1][2][3][4] |

| Methanol | CH₃OH | High | Soluble | |

| Ethanol | C₂H₅OH | High | Freely Soluble[5] | |

| Polar Aprotic | Acetone | C₃H₆O | Medium | Soluble[6] |

| Acetonitrile | C₂H₃N | Medium | Slightly Soluble | |

| Weakly Polar | Dichloromethane | CH₂Cl₂ | Low | Slightly Soluble |

| Chloroform | CHCl₃ | Low | Slightly Soluble[6] | |

| Ethyl Acetate | C₄H₈O₂ | Low | Sparingly Soluble | |

| Diethyl Ether | (C₂H₅)₂O | Low | Insoluble | |

| Non-Polar | Toluene | C₇H₈ | Very Low | Insoluble |

| Hexane | C₆H₁₄ | Very Low | Insoluble[7] |

Note: "Soluble," "Slightly Soluble," "Sparingly Soluble," and "Insoluble" are qualitative terms. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Determination of Solubility: A Self-Validating Protocol

To address the need for precise quantitative data, this section provides a detailed, step-by-step protocol for determining the equilibrium solubility of piperidine hydrochloride in an organic solvent of interest. The "shake-flask" method is a widely accepted and reliable technique for this purpose.

Principle

An excess amount of the solid solute (piperidine hydrochloride) is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Materials and Equipment

-

Piperidine hydrochloride (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or titration apparatus)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of piperidine hydrochloride.

Caption: Workflow for Determining Equilibrium Solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of piperidine hydrochloride that is in excess of its expected solubility and place it into a vial.

-

Pipette a precise volume of the organic solvent into the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying piperidine hydrochloride after appropriate derivatization or by using a suitable low-wavelength UV detector.

-

Construct a calibration curve using standard solutions of known piperidine hydrochloride concentrations.

-

Determine the concentration of piperidine hydrochloride in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of piperidine hydrochloride in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Predictive Models for Solubility Estimation

In the absence of experimental data, computational models can provide an estimation of solubility.

-

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a compound with its physicochemical properties, including solubility.[8] While a specific QSAR model for piperidine hydrochloride in various organic solvents may not be readily available, generalized models for organic salts can offer approximate values.

-

Hansen Solubility Parameters (HSP): HSP theory is based on the principle that "like dissolves like" and uses three parameters (dispersion, polar, and hydrogen bonding) to characterize both the solute and the solvent.[9][10] If the HSP values for piperidine hydrochloride and a range of solvents are known or can be calculated, the relative solubility can be predicted.

It is important to note that these predictive models provide estimations and should be used as a guide for solvent selection, with experimental verification being essential for accurate results.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of piperidine hydrochloride in organic solvents, addressing both the theoretical principles and practical experimental determination. While a complete quantitative dataset is not yet available in the literature, the qualitative profile and the detailed experimental protocol provided herein empower researchers to make informed decisions regarding solvent selection and to precisely determine solubility for their specific applications. A thorough understanding and accurate measurement of solubility are critical for the successful application of piperidine hydrochloride in synthetic chemistry and pharmaceutical development.

References

[6] Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-436. [1] ChemicalBook. Piperidine hydrochloride. (2025). [8] Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Institutes of Health. (2019). [7] Solubility of Things. Piperidine. [11] Kolker, A. Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous-Organic Solvents. (2025). [12] Sciencemadness Discussion Board. Solubility of organic amine salts. (2011). [9] Hansen Solubility Parameters. [5] CDH Fine Chemical. PIPERIDINE HYDROCHLORIDE. [13] ChemicalBook. Piperidine hydrochloride CAS#: 6091-44-7. [14] Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [15] Abbott, S. HSP Basics | Practical Solubility Science. [16] Abraham, M. H., Smith, R. E., Luchtefeld, R., Boorem, A. J., Luo, R., & Acree, W. E. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of pharmaceutical sciences, 99(3), 1500–1515. [10] Wikipedia. Hansen solubility parameter. [17] ResearchGate. How to process salt compounds in QSAR modelling?. (2019). [18] Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. (2020). Thermodynamic Modeling of Aqueous Amine-Electrolyte Solvents for CO2 Absorption. (2025). [2] ChemicalBook. 6091-44-7(Piperidine hydrochloride) Product Description. [19] Luo, R. (2010). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. Journal of Pharmaceutical Sciences, 99. [20] Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Semantic Scholar. [21] Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega. (2020). [22] Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems. (2023). [23] Thermodynamic and Mass Transfer Modeling of Aqueous Hindered Amines for Carbon Dioxide Capture. University Blog Service. [24] Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [3] ChemicalBook. Piperidine hydrochloride. [4] Five Chongqing Chemdad Co. ,Ltd. Piperidine hydrochloride. [25] Tokyo Chemical Industry Co., Ltd. (JP). Piperidine Hydrochloride. [26] PubChem. Piperidine, hydrochloride (1:1). Biosynth. Piperidine hydrochloride. [27] NIST. Piperidine hydrochloride. [28] Wikipedia. Piperidine. [29] Impact of thermodynamics and kinetics on the carbon capture performance of the amine-based CO2 capture system. National Institutes of Health. (2024). [30] Sciencemadness Discussion Board. CWE of Piperidine. (2015). Simson Pharma Limited. Piperidine hydrochloride. [31] CAS Common Chemistry. Piperidine, hydrochloride.

Sources

- 1. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 2. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 4. Piperidine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Piperidine hydrochloride CAS#: 6091-44-7 [m.chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 16. Prediction of solubility of drugs and other compounds in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 19. profiles.umsl.edu [profiles.umsl.edu]

- 20. [PDF] Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Semantic Scholar [semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. olisystems.com [olisystems.com]

- 23. sites.utexas.edu [sites.utexas.edu]

- 24. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 25. Piperidine Hydrochloride | 6091-44-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 26. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Piperidine hydrochloride [webbook.nist.gov]

- 28. Piperidine - Wikipedia [en.wikipedia.org]

- 29. Impact of thermodynamics and kinetics on the carbon capture performance of the amine-based CO2 capture system - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 31. CAS Common Chemistry [commonchemistry.cas.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Piperidine Hydrochloride

This guide provides a comprehensive overview of the essential physical and chemical properties of piperidine hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this widely used compound, offering not just data, but also the scientific context and practical methodologies for its analysis and handling.

Introduction: The Significance of Piperidine Hydrochloride

Piperidine hydrochloride is the salt form of the heterocyclic amine piperidine.[1][2] This crystalline solid is a crucial intermediate and building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[3][4] Its applications span a range of therapeutic areas, including antipsychotics, anesthetics, and vasodilators. Notably, it is a key component in the synthesis of drugs such as the anti-Parkinsonian agent biperiden, the antidepressant clocapramine hydrochloride, and the muscle relaxant tolperisone.[3] The hydrochloride salt form enhances the stability and solubility of piperidine, making it a more convenient and manageable reagent in various chemical transformations.[2]

Molecular Structure and Identification

The chemical structure of piperidine hydrochloride consists of a piperidinium cation and a chloride anion. The piperidinium cation is a six-membered heterocyclic ring containing a nitrogen atom, which is protonated.

Molecular Formula: C₅H₁₁N·HCl[5][6]

Molecular Weight: 121.61 g/mol [1][5][6]

Synonyms: Piperidinium chloride, Hexahydropyridine hydrochloride[1][7]

Physical Properties

Piperidine hydrochloride is a white to almost white crystalline powder.[8] A key characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[5][9] Therefore, it should be stored in a cool, dry place under an inert atmosphere.

| Property | Value | Source(s) |

| Melting Point | 245-248 °C | [5][6][9] |

| Boiling Point | 347.05 °C (decomposes) | [9] |

| Solubility in Water | >1500 g/L (soluble) | [3][9] |

| pH | 6-8 (111 g/L in H₂O at 20°C) | [3][9] |

| Vapor Pressure | 63.6 mm Hg (at 37.8 °C) | [9][10] |

| Density | 1.12 g/cm³ | [9] |

Chemical Properties and Reactivity

Acidity (pKa)

The pKa of the piperidinium ion is approximately 11.12, indicating that piperidine is a weak base.[11] The hydrochloride salt is acidic in aqueous solution due to the presence of the protonated nitrogen.

Stability and Reactivity

Piperidine hydrochloride is stable under recommended storage conditions.[6][10][12] It is incompatible with strong oxidizing agents and mineral acids.[6][12] When heated to decomposition, it may emit toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[6][7][12]

The reactivity of piperidine hydrochloride is primarily centered around the piperidinium ion. It can be deprotonated by a stronger base to yield free piperidine, which is a versatile secondary amine used in a variety of organic reactions, including:

-

Mannich reactions [3]

-

Asymmetric hydrogenation of quinolines [3]

-

Chemoselective reductive amination of carbonyl compounds [3]

The synthesis of piperidine hydrochloride can be achieved through various methods, including the reaction of piperidine with hydrochloric acid.[2] Another synthetic route involves the reaction of N-phenylpiperidine with sodium nitrite and hydrochloric acid, followed by hydrolysis.[13]

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of piperidine hydrochloride.

Infrared (IR) Spectroscopy

The IR spectrum of piperidine hydrochloride exhibits characteristic absorption bands. A broad band is typically observed in the region of 2500-3000 cm⁻¹, which is indicative of the N-H stretching vibration of the secondary ammonium salt. The C-H stretching vibrations of the methylene groups in the ring appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of piperidine hydrochloride in a suitable deuterated solvent (e.g., D₂O or CDCl₃) will show distinct signals for the protons on the piperidinium ring. The protons on the carbons adjacent to the nitrogen (α-protons) are typically deshielded and appear at a lower field compared to the protons on the other carbons (β- and γ-protons).

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the three different carbon environments in the piperidinium ring (α, β, and γ carbons).

Experimental Protocols for Characterization

Determination of Melting Point

Objective: To determine the melting point range of a piperidine hydrochloride sample as an indicator of purity.

Methodology:

-

Ensure the piperidine hydrochloride sample is completely dry, as moisture can depress the melting point.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Purity Assessment by Titration

Objective: To determine the purity of piperidine hydrochloride by non-aqueous titration.

Methodology:

-

Accurately weigh approximately 100 mg of piperidine hydrochloride and dissolve it in 20 mL of glacial acetic acid.

-

Add a few drops of a suitable indicator (e.g., crystal violet).

-

Titrate the solution with a standardized 0.1 M solution of perchloric acid in glacial acetic acid.

-

The endpoint is indicated by a color change from violet to blue-green.

-

Calculate the purity based on the volume of titrant used.

Caption: Workflow for Purity Assessment by Titration.

Safety and Handling

Piperidine hydrochloride is toxic if swallowed.[6][7][12][14] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][7][10] In case of accidental ingestion, seek immediate medical attention.[6][7][10]

Conclusion

Piperidine hydrochloride is a fundamentally important compound in organic synthesis and pharmaceutical development. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for its safe and effective use in research and manufacturing. The provided protocols offer a starting point for the quality control and characterization of this versatile chemical.

References

-

P212121. (n.d.). Piperidine hydrochloride | CAS 6091-44-7 | C5H11N•HCl. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine, hydrochloride (1:1). Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - Piperidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

-

NIST. (n.d.). Piperidine hydrochloride - IR Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.

-

BIOSYNCE. (2025). What is the stability of piperidine?. Retrieved from [Link]

- Google Patents. (n.d.). CN100345828C - Process for preparing N-amino piperidine hydrochloride.

-

PharmaCompass. (n.d.). Piperidine hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from [Link]

-

NIST. (n.d.). Piperidine, 4-(3-phenylpropyl)-, hydrochloride. Retrieved from [Link]

-

DrugBank. (n.d.). Piperidine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

Sources

- 1. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 4. Piperidine hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 5. store.p212121.com [store.p212121.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

The Significance of Solid-State Structure in Pharmaceutical Science

An In-Depth Technical Guide to the Crystal Structure Analysis of Piperidine Hydrochloride

This guide provides a comprehensive technical overview of the crystal structure of piperidine hydrochloride (C₅H₁₁N·HCl), a fundamental salt of the ubiquitous piperidine heterocycle. The piperidine ring is a cornerstone structural motif in a vast array of pharmaceuticals and natural alkaloids, making a thorough understanding of its solid-state behavior critical for drug development, materials science, and fundamental chemistry.[1][2] This document delves into the molecular geometry, supramolecular architecture, and the experimental workflow required to elucidate its three-dimensional structure with atomic precision.

The crystalline form of an active pharmaceutical ingredient (API) directly influences its key physicochemical properties, including solubility, stability, dissolution rate, and bioavailability. For a simple salt like piperidine hydrochloride, which serves as a common precursor or counter-ion in drug formulation, a detailed analysis of its crystal structure provides invaluable insights.[3] It allows researchers to understand the foundational intermolecular interactions, particularly hydrogen bonding, that govern crystal packing. This knowledge is crucial for predicting and controlling polymorphism, designing stable formulations, and ensuring consistent product quality.

The Crystal Structure of Piperidine Hydrochloride: A Molecular Perspective

The solid-state structure of piperidine hydrochloride is characterized by the interplay between the protonated piperidinium cation and the chloride anion. The key structural features are dictated by the conformation of the six-membered ring and the extensive network of hydrogen bonds that define the crystal lattice.

Conformational Analysis of the Piperidinium Cation

In its crystalline form, the protonated piperidine ring predominantly adopts a stable chair conformation .[4][5] This is the lowest energy conformation for a cyclohexane-type ring, minimizing both angular and torsional strain. The nitrogen atom is protonated, forming a piperidinium cation (C₅H₁₂N⁺), which acts as a hydrogen bond donor.

The Supramolecular Assembly: A Hydrogen-Bonded Network

The defining feature of the piperidine hydrochloride crystal structure is the robust hydrogen bonding between the piperidinium cation and the chloride anion.[3][6] The primary interaction is a strong, charge-assisted hydrogen bond of the type N⁺-H···Cl⁻ .[4][7] Each chloride anion typically acts as an acceptor for hydrogen bonds from multiple surrounding piperidinium cations, creating a highly stable, three-dimensional network that holds the crystal lattice together. These directed, strong interactions are fundamental to the crystal's overall stability and physical properties.[3]

Crystallographic Parameters

While multiple polymorphs or solvates may exist, a representative set of crystallographic data for a simple piperidinium salt provides a baseline for understanding its structure. The specific parameters for piperidine hydrochloride can be retrieved from the Cambridge Structural Database (CSD).[4][8] For illustrative purposes, the table below summarizes typical parameters one would determine.

| Crystallographic Parameter | Description | Typical Value/Information |

| Chemical Formula | The elemental composition of the asymmetric unit. | C₅H₁₂ClN[9][10] |

| Molecular Weight | The mass of one mole of the substance. | 121.61 g/mol [9][11] |

| Crystal System | The basic geometric framework of the crystal. | e.g., Orthorhombic, Monoclinic |

| Space Group | The symmetry operations that describe the crystal. | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = X Å, b = Y Å, c = Z Å; α, β, γ = 90° or other |

| Z | The number of formula units in the unit cell. | e.g., 4 |

| Hydrogen Bonding | Key donor-acceptor distances and angles. | N-H···Cl distance ~3.1-3.3 Å |

Note: Exact values for the crystal system, space group, and unit cell dimensions must be obtained from experimental determination and can be found in dedicated crystallographic databases like the CCDC.[8]

Experimental Workflow for Crystal Structure Determination

The elucidation of the piperidine hydrochloride crystal structure is achieved through single-crystal X-ray diffraction (SCXRD), the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[12][13] The workflow involves several critical stages, from sample preparation to final data analysis.

Detailed Experimental Protocol

Objective: To grow high-quality single crystals of piperidine hydrochloride and determine its atomic structure using SCXRD.

Materials:

-

Piperidine hydrochloride (CAS: 6091-44-7)[14]

-

High-purity solvent (e.g., Ethanol, Methanol, or a mixture like Ethanol/Diethyl Ether)[14]

-

Small, clean crystallization vials (e.g., 1-2 mL)

-

Microscope with polarizing filters

-

Single-crystal X-ray diffractometer with a cryostream

Methodology:

Step 1: Single Crystal Growth (Self-Validating Protocol)

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of piperidine hydrochloride in a suitable solvent at a slightly elevated temperature (e.g., 40°C). The choice of solvent is critical and may require screening. A common method involves dissolving the salt in ethanol and adding a less polar co-solvent like diethyl ether until slight turbidity is observed.[14]

-

Slow Evaporation/Cooling:

-

Slow Evaporation: Loosely cap the vial to allow for very slow evaporation of the solvent over several days at room temperature. The goal is to allow molecules to deposit onto a growing crystal lattice in an ordered fashion.

-

Slow Cooling: Alternatively, if using elevated temperatures, allow the solution to cool to room temperature very slowly (e.g., over 24 hours) and then transfer to a refrigerated environment (4°C).

-

-

Crystal Validation: Once crystals have formed, examine them under a polarizing microscope. High-quality single crystals should be transparent, have well-defined faces, and exhibit uniform extinction under cross-polarized light. The absence of cracks or polycrystalline growths is essential for a successful diffraction experiment.[15] This step validates the suitability of the sample for analysis.

Step 2: Data Collection using SCXRD

-

Crystal Mounting: Carefully select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a cryo-loop and cryo-protectant oil.

-

Cryo-cooling: Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This is a critical step that minimizes atomic thermal motion, leading to higher resolution data and reduced radiation damage.[16]

-

Diffractometer Setup: Center the crystal in the X-ray beam (e.g., Mo Kα or Cu Kα radiation).[1]

-

Data Acquisition: Perform the diffraction experiment by rotating the crystal in the X-ray beam and collecting a series of diffraction images on an area detector.[15][16] The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

Step 3: Structure Solution and Refinement

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections (e.g., for polarization and absorption). This yields a file containing the reflection indices (h,k,l) and their corresponding intensities.

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. For small molecules like piperidine hydrochloride, direct methods are typically successful.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a final, accurate crystal structure.[17]

Visualizing the Process and Structure

Diagrams are essential for conceptualizing both the experimental process and the resulting molecular structure.

Experimental Workflow

The following diagram outlines the logical flow of the single-crystal X-ray diffraction experiment.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Hydrogen Bonding Schematic

This diagram illustrates the fundamental intermolecular interaction that defines the crystal structure of piperidine hydrochloride.

Caption: N-H···Cl hydrogen bond in piperidine hydrochloride.

Conclusion

The crystal structure of piperidine hydrochloride is a classic example of a salt held together by a robust network of charge-assisted hydrogen bonds. Its piperidinium cation adopts a stable chair conformation, and its solid-state architecture is governed by the N⁺-H···Cl⁻ interaction. The determination of this structure via single-crystal X-ray diffraction is a routine yet powerful procedure that provides fundamental data for pharmaceutical development and materials engineering. The detailed workflow presented herein serves as a practical guide for researchers, emphasizing the causality behind each experimental step to ensure the generation of high-quality, reliable structural data.

References

-

Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. International Union of Crystallography. Available at: [Link]

-

Piperidine | C5H11N. PubChem, National Institutes of Health. Available at: [Link]

-

X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society. Available at: [Link]

-

Single Crystal X-ray Diffraction. University of York, Chemistry Teaching Labs. Available at: [Link]

-

X-ray diffraction experiment – the last experiment in the structure elucidation process. National Institutes of Health. Available at: [Link]

-

Piperidine, hydrochloride (1:1) | C5H12ClN. PubChem, National Institutes of Health. Available at: [Link]

-

The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, ACS Publications. Available at: [Link]

-

Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Available at: [Link]

-

Piperidine hydrochloride. NIST WebBook. Available at: [Link]

-

Piperidine hydrochloride. NIST WebBook, IR Spectrum. Available at: [Link]

-

Piperidine hydrochloride | CAS 6091-44-7. Chemical-Suppliers. Available at: [Link]

-

Piperidine Hydrochloride (C5H11N-HCl), 100 grams. CP Lab Safety. Available at: [Link]

-

CCDC 747987: Experimental Crystal Structure Determination. The University of Manchester, Research Explorer. Available at: [Link]

-

Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Bentham Science. Available at: [Link]

-

A view of the hydrogen-bonding pattern of (IV). Hydrogen bonds are... ResearchGate. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

-

X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. Available at: [Link]

-

HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Science Publishing. Available at: [Link]

-

PIPERIDINE HYDROCHLORIDE. Global Substance Registration System. Available at: [Link]

-

CCDC Publications. Cambridge Crystallographic Data Centre. Available at: [Link]

-

Piperidine. Wikipedia. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. japtronline.com [japtronline.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. mdpi.com [mdpi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Piperidine hydrochloride [webbook.nist.gov]

- 11. echemi.com [echemi.com]

- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 14. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 15. indianchemicalsociety.com [indianchemicalsociety.com]

- 16. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermochemical Properties of Hexahydropyridine Hydrochloride

Introduction: The Significance of Hexahydropyridine Hydrochloride in Drug Development